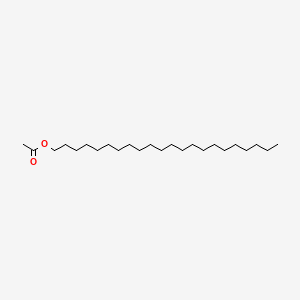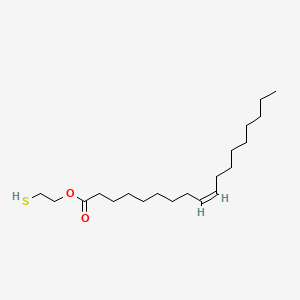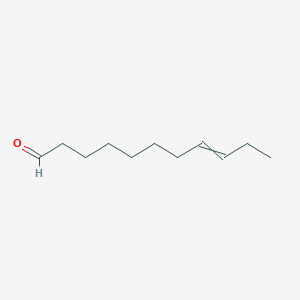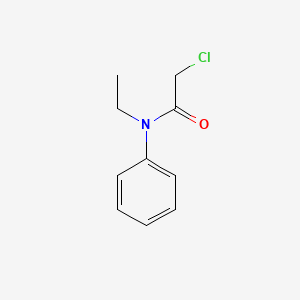
Docosyl acetate
Overview
Description
Docosyl acetate, also known as acetic acid docosyl ester, is a long-chain fatty acid ester with the molecular formula C24H48O2. It is a derivative of docosanol, a saturated fatty alcohol containing 22 carbon atoms. This compound is commonly used in various industrial applications, including cosmetics and pharmaceuticals, due to its emollient and stabilizing properties .
Mechanism of Action
Target of Action
Docosyl acetate, also known as Behenyl acetate, is a derivative of Docosanol . Docosanol, a saturated 22-carbon aliphatic alcohol, exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV) . The primary target of Docosanol is the human cell plasma membrane and the herpes simplex virus (HSV) envelope .
Mode of Action
Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication . It is expected that this compound, being a derivative of Docosanol, may have a similar mode of action.
Biochemical Pathways
Docosanol, its parent compound, is known to interfere with lipid enveloped viruses . It is plausible that this compound may affect similar biochemical pathways.
Result of Action
Its parent compound, docosanol, is known to prevent viral entry into cells and subsequent viral replication . This results in the inhibition of the spread of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl acetate can be synthesized through the esterification of docosanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting docosanol with acetic anhydride in the presence of a catalyst. This method is preferred due to its higher efficiency and yield. The reaction is conducted at elevated temperatures, and the resulting product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Docosyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of docosanol and acetic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Docosanol and acetic acid.
Transesterification: New ester and alcohol.
Scientific Research Applications
Docosyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane stabilization and its potential effects on cellular processes.
Medicine: Explored for its antiviral properties, particularly against lipid-enveloped viruses such as herpes simplex virus. It is used in topical formulations to reduce the duration of cold sores.
Industry: Employed as an emollient and stabilizer in cosmetic formulations, providing moisturizing and skin-conditioning effects
Comparison with Similar Compounds
Docosanol: A saturated fatty alcohol used as an antiviral agent.
Behenyl acetate: Another long-chain fatty acid ester with similar emollient properties.
Comparison: Docosyl acetate is unique in its dual role as both an emollient and an antiviral agent. While docosanol is primarily used for its antiviral properties, this compound offers additional benefits in cosmetic formulations due to its ester structure, which enhances its moisturizing and skin-conditioning effects .
Properties
IUPAC Name |
docosyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYRDXDPCQRJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231613 | |
| Record name | 1-Docosanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-26-4 | |
| Record name | 1-Docosanol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Docosanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)






